2-(Trifluorometil)propeno

Descripción general

Descripción

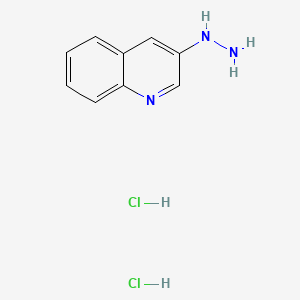

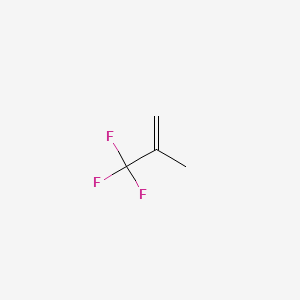

1-Propene, 3,3,3-trifluoro-2-methyl-, also known as 3,3,3-trifluoropropene, is a molecule that has been studied for its unique structural and electronic properties. The presence of fluorine atoms significantly alters the molecule's reactivity and physical characteristics compared to its non-fluorinated counterpart, propene.

Synthesis Analysis

The synthesis of fluorinated propene derivatives can involve various chemical reactions. For instance, the synthesis of sterically hindered phosphine derivatives, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves aromatic nucleophilic substitution reactions . Although not directly related to 1-Propene, 3,3,3-trifluoro-2-methyl-, this process highlights the reactivity of fluorinated compounds and the potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoropropene has been determined by gas electron diffraction and rotational constants reported in the literature . The bond distances and angles have been measured, showing differences from non-fluorinated propene. These structural parameters are crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Fluorinated propenes exhibit unique reactivity patterns. For example, perfluoro-2-(trifluoromethyl)propene, a related compound, is highly reactive and can participate in both heterolytic and homolytic reactions, reacting with nucleophiles and electrophiles . This suggests that 1-Propene, 3,3,3-trifluoro-2-methyl- may also exhibit interesting reactivity, although specific reactions were not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,3-trifluoropropene are influenced by its electronic structure. Studies using photoelectron spectroscopies and calculations have shown that fluorination enhances the electron-accepting ability of the molecule . This has implications for its chemisorption behavior and could affect its physical properties such as boiling point, solubility, and stability.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El grupo trifluorometilo es una característica común en muchos compuestos farmacéuticos debido a su capacidad para mejorar la actividad biológica y la estabilidad metabólica de los fármacos . 2-(Trifluorometil)propeno puede servir como precursor para sintetizar varios fármacos que contienen trifluorometilo. Su incorporación a las moléculas puede mejorar las propiedades de los fármacos como la lipofilia, que es crucial para cruzar las membranas celulares.

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOAJCOCCYFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190834 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

374-00-5 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main reaction pathway observed when 2-(Trifluoromethyl)propene reacts with oxygen atoms?

A1: Research indicates that the reaction of 2-(Trifluoromethyl)propene with oxygen atoms, generated through the mercury-sensitized decomposition of nitrous oxide, primarily results in the formation of addition products. These products are 2-(Trifluoromethyl)propylene oxide and 2-(Trifluoromethyl)propionaldehyde. This reaction pathway is dominant across a pressure range of 10–500mm Hg. []

Q2: How does the rate of reaction between 2-(Trifluoromethyl)propene and oxygen atoms compare to that of butene-1 with oxygen atoms?

A2: Studies have shown that the rate constant for the reaction of 2-(Trifluoromethyl)propene with oxygen atoms is significantly slower compared to butene-1. When measured against butene-1, the relative rate constant for 2-(Trifluoromethyl)propene is determined to be 0.077. []

Q3: How does fluorine substitution in ethylenes, specifically in the context of 2-(Trifluoromethyl)propene, impact their reactivity with oxygen atoms?

A3: Research comparing the reactions of oxygen atoms with ethylene and various fluoroethylenes, including 2-(Trifluoromethyl)propene, reveals that fluorine substitution significantly influences their reactivity. [] The presence of fluorine atoms in the molecule alters the electron distribution within the double bond. This alteration subsequently impacts the activation energy required for the reaction with oxygen atoms, affecting the overall reaction rate.

Q4: Can you provide the molecular formula and weight of 2-(Trifluoromethyl)propene?

A4: The molecular formula for 2-(Trifluoromethyl)propene is C4H4F3. It has a molecular weight of 123.07 g/mol.

Q5: Are there any known examples of 2-(Trifluoromethyl)propene being used as a reagent in the synthesis of other compounds?

A5: Yes, 2-(Trifluoromethyl)propene plays a significant role in the thermolysis of specific cyclic azo compounds, namely 4,4,8,8-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]oct-2-enes. During this process, it is cycloeliminated, leading to the formation of various nitrogen-containing heterocycles, including dihydro-1H-1,2-diazepines and 1-vinyl-1H-pyrazoles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.